Cangrelor, known by its brand names Kengreal and Kengrexal, is a potent antiplatelet agent classified as a P2Y12 receptor inhibitor. It was approved by the Food and Drug Administration in June 2015 for use in preventing thrombotic events in patients undergoing percutaneous coronary intervention. Cangrelor is notable for being a modified adenosine triphosphate derivative that does not require metabolic activation, allowing for immediate therapeutic effects upon administration.
The synthesis of Cangrelor involves several key steps:
Recent advancements have introduced methods that enhance yield and purity, including purification via ion-exchange chromatography and freeze-drying techniques .
Cangrelor's molecular structure is characterized by its unique arrangement of atoms:
Cangrelor acts primarily through the inhibition of ADP-induced platelet activation via binding to the P2Y12 receptor. The compound's mechanism involves:
Cangrelor functions as a direct antagonist of the P2Y12 receptor:
Cangrelor's primary application lies in cardiology:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: